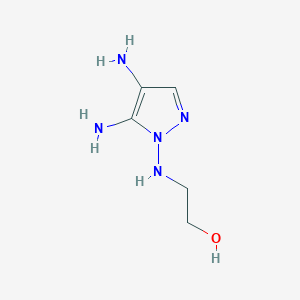

2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol

CAS No.:

Cat. No.: VC17261365

Molecular Formula: C5H11N5O

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11N5O |

|---|---|

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | 2-[(4,5-diaminopyrazol-1-yl)amino]ethanol |

| Standard InChI | InChI=1S/C5H11N5O/c6-4-3-9-10(5(4)7)8-1-2-11/h3,8,11H,1-2,6-7H2 |

| Standard InChI Key | HLGSZNAYNGFZOL-UHFFFAOYSA-N |

| Canonical SMILES | C1=NN(C(=C1N)N)NCCO |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core structure consists of a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The 4- and 5-positions of the ring are substituted with amino groups (-NH₂), while the 1-position is occupied by a 2-hydroxyethyl chain (-CH₂CH₂OH). This configuration confers both hydrophilic and reactive properties, enabling participation in coupling reactions critical to dye formation .

Table 1: Key Structural and Physicochemical Properties

The sulfate salt variant (1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate) exhibits enhanced stability and solubility, making it preferable for commercial formulations .

Synthetic Pathways and Optimization

Patent-Established Synthesis (EP1342716A2)

A 2003 European patent outlines a multi-step synthesis route for 4,5-diamino-1-(2'-hydroxyethyl)pyrazole, yielding the compound at 72% efficiency from ethyl (ethoxymethylene)cyanoacetate .

Step 1: Formation of 5-Amino-4-ethoxycarbonyl Intermediate

Ethyl (ethoxymethylene)cyanoacetate reacts with 2-hydroxyethylhydrazine in ethanol at 80°C to form 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole. Thin-layer chromatography confirmed completion within 2 hours .

Step 2: Saponification and Decarboxylation

The intermediate undergoes hydrolysis with sodium hydroxide to yield 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole. Subsequent heating to 150°C induces decarboxylation, producing 5-amino-1-(2'-hydroxyethyl)pyrazole .

Step 3: Nitrosation and Reduction

Treatment with isoamyl nitrite introduces a nitroso group at the 4-position, followed by palladium-catalyzed hydrogenation to yield the final 4,5-diamino derivative .

Table 2: Critical Reaction Parameters

| Step | Reactants/Conditions | Yield |

|---|---|---|

| 1 | Ethanol, 80°C, 2 hours | 95% |

| 2 | NaOH, reflux; HCl, pH 4 | 72% |

| 3 | Isoamyl nitrite, Pd/C, H₂ | 68% |

Industrial Applications in Oxidative Hair Dyes

Mechanism of Action

In cosmetic formulations, 2-(4,5-diamino-1H-pyrazol-1-yl)ethan-1-ol sulfate acts as a precursor that reacts with couplers (e.g., resorcinol) in the presence of hydrogen peroxide. Oxidation generates quinonediimine intermediates, which couple to form indo dyes responsible for hair coloration .

Figure 1: Dye Formation Pathway

-

Precursor Activation:

-

Coupling Reaction:

This mechanism allows for tunable shades depending on the coupler selected, with the pyrazole derivative contributing to color depth and longevity .

| Test System | Dose/Concentration | Outcome |

|---|---|---|

| HPRT Assay | 2,400 μg/mL | Non-mutagenic |

| Acute Oral (Mice) | 2,000 mg/kg | Reduced motility, no mortality |

Regulatory assessments classify the compound as safe for topical use in hair dyes at concentrations ≤2% .

Challenges and Future Directions

Stability Considerations

The free base form is prone to oxidation, necessitating formulation as a sulfate salt or storage under inert atmospheres. Research into stabilizers like ascorbic acid derivatives is ongoing .

Environmental Impact

While the compound exhibits low ecotoxicity (log P = -1.75), its high water solubility raises concerns about aquatic bioaccumulation. Advanced oxidation processes (AOPs) are being explored for wastewater treatment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume